N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Overview
Description
N-(4-ethoxyphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.13544809 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Hydrazinecarbothioamide derivatives are synthesized through various chemical reactions, offering a foundation for studying their properties and potential applications. For example, a study described the synthesis and DNA binding capabilities of novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, highlighting their intercalation binding mode with DNA and their antimicrobial and anti-cancer activities (T. Farghaly et al., 2020). Another study synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity, demonstrating the potential of such compounds in developing antioxidant agents (Stefania-Felicia Barbuceanu et al., 2014).
Biological Activity
Hydrazinecarbothioamide derivatives exhibit significant biological activities, including antimicrobial, antioxidant, and anticancer effects. For instance, novel thiosemicarbazones were evaluated as possible antibacterial and antioxidant agents, with some derivatives showing remarkable efficacy against examined microbes and cancer cells (A. Karaküçük-İyidoğan et al., 2014). Similarly, another study focused on the augmentation of GABAergic neurotransmission by N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, revealing their potential as anticonvulsant agents (L. Tripathi, Praveen Kumar, 2013).
Environmental and Analytical Applications
Additionally, hydrazinecarbothioamide derivatives find applications in environmental and analytical chemistry. For example, a study explored the optimization of the detection range of hydrazides and carbothioamids by HPLC-ECI-MC, aiming to improve the sensitivity and selectivity of determinations for potential drug substances (B. Varynskyi, 2018).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-phenylpropanoylamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-23-16-11-9-15(10-12-16)19-18(24)21-20-17(22)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,20,22)(H2,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDJLSLUBVECMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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